molecular formula C23H15N3O6 B7692298 (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate

Cat. No.: B7692298
M. Wt: 429.4 g/mol
InChI Key: HVYMNOLZEFMAHK-UHFFFAOYSA-N
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Description

(3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate: is a complex organic compound characterized by its unique molecular structure It contains a quinoxaline core, a benzoyl group, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoxaline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Nitrobenzoate Ester: The final step involves esterification, where the benzoylquinoxaline intermediate reacts with 3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzoyl and nitrobenzoate rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or photonic properties.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes due to its unique photophysical properties.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Polymer Science: It can be incorporated into polymers to impart specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can interact with active sites of enzymes, inhibiting their activity. The nitrobenzoate ester can undergo hydrolysis, releasing active metabolites that further modulate biological pathways. The benzoyl group can enhance the compound’s binding affinity to its targets, increasing its efficacy.

Comparison with Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline N-oxide and quinoxaline-2-carboxylate share structural similarities but differ in functional groups.

    Benzoyl Derivatives: Compounds such as benzoyl chloride and benzoyl peroxide have similar benzoyl groups but lack the quinoxaline core.

    Nitrobenzoate Esters: Compounds like methyl 3-nitrobenzoate and ethyl 3-nitrobenzoate share the nitrobenzoate ester moiety but differ in the ester group.

Uniqueness: (3-Benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate is unique due to its combination of a quinoxaline core, benzoyl group, and nitrobenzoate ester. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O6/c27-22(15-7-2-1-3-8-15)21-19(24-18-11-4-5-12-20(18)25(21)29)14-32-23(28)16-9-6-10-17(13-16)26(30)31/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYMNOLZEFMAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC(=CC=C4)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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